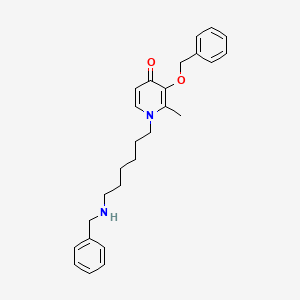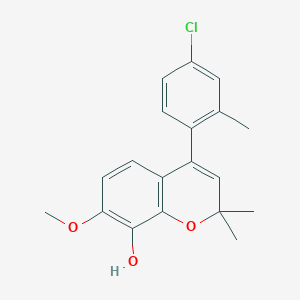
D-Fructose 1-phosphate (disodium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Fructose 1-phosphate (disodium) is a derivative of fructose and an important intermediate in glucose metabolism. It plays a crucial role in various biochemical pathways, particularly in the metabolism of carbohydrates. The compound is often used in scientific research to study metabolic processes and enzyme functions.
准备方法
Synthetic Routes and Reaction Conditions: D-Fructose 1-phosphate (disodium) can be synthesized through the phosphorylation of fructose. One common method involves the use of hexokinase to phosphorylate fructose in the presence of adenosine triphosphate (ATP) to produce fructose 6-phosphate, which is then converted to D-Fructose 1-phosphate (disodium) using specific enzymes .
Industrial Production Methods: In industrial settings, the production of D-Fructose 1-phosphate (disodium) typically involves enzymatic processes due to their specificity and efficiency. The process may include the use of immobilized enzymes to facilitate large-scale production while maintaining high purity and yield .
Types of Reactions:
Oxidation: D-Fructose 1-phosphate (disodium) can undergo oxidation reactions, often catalyzed by specific oxidases.
Reduction: The compound can be reduced to form other sugar derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or molecular oxygen in the presence of oxidases.
Reduction: Reducing agents like sodium borohydride.
Substitution: Various nucleophiles under mild conditions.
Major Products Formed:
Oxidation: Formation of keto derivatives.
Reduction: Formation of sugar alcohols.
Substitution: Formation of various substituted sugar derivatives.
科学研究应用
D-Fructose 1-phosphate (disodium) is widely used in scientific research due to its role in metabolic pathways. Some of its applications include:
Chemistry: Studying enzyme kinetics and metabolic pathways.
Biology: Investigating the role of fructose metabolism in cellular processes.
Medicine: Researching metabolic disorders and potential therapeutic targets.
Industry: Used in the production of bio-based chemicals and pharmaceuticals
作用机制
D-Fructose 1-phosphate (disodium) exerts its effects by participating in the glycolytic pathway. It is phosphorylated by specific kinases to form fructose 1,6-bisphosphate, which is then further metabolized to produce energy. The compound interacts with various enzymes, including phosphofructokinase and aldolase, to regulate the flow of metabolites through the glycolytic pathway .
相似化合物的比较
D-Fructose 6-phosphate (disodium): Another intermediate in the glycolytic pathway, differing in the position of the phosphate group.
D-Fructose 1,6-bisphosphate (trisodium): Contains two phosphate groups and plays a role in glycolysis.
D-Xylulose 5-phosphate (lithium): Involved in the pentose phosphate pathway.
Uniqueness: D-Fructose 1-phosphate (disodium) is unique due to its specific role in the phosphorylation and regulation of fructose metabolism. Its position in the metabolic pathway allows it to act as a key regulator of energy production and metabolic flux .
属性
分子式 |
C6H11Na2O9P |
|---|---|
分子量 |
304.10 g/mol |
IUPAC 名称 |
disodium;[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl] phosphate |
InChI |
InChI=1S/C6H13O9P.2Na/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;/h3,5-8,10-11H,1-2H2,(H2,12,13,14);;/q;2*+1/p-2/t3-,5-,6-;;/m1../s1 |
InChI 键 |
ZWRAEINUXILZBD-ABICQQBESA-L |
手性 SMILES |
C([C@H]([C@H]([C@@H](C(=O)COP(=O)([O-])[O-])O)O)O)O.[Na+].[Na+] |
规范 SMILES |
C(C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O)O.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B15141311.png)


![1-[(2R,5R)-5-[(2-chloroethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15141320.png)









